(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled with the thiazolidinone core using a condensation reaction.
Final Assembly:
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, resulting in various reduced derivatives.
Substitution: The methoxyethyl group and the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The thiazolidinone and pyrazole moieties are known for their biological activities. This compound could be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine
Given its structural features, (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidinone core could inhibit enzyme activity, while the pyrazole ring might interact with receptor sites.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core are known for their diverse biological activities.
Pyrazoles: Pyrazole derivatives are widely used in pharmaceuticals for their anti-inflammatory and anticancer properties.
Uniqueness
What sets (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one apart is the combination of these two moieties in a single molecule, potentially offering a synergistic effect in its applications.
Properties
Molecular Formula |
C27H29N3O3S2 |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-18(2)17-33-22-10-11-23(19(3)14-22)25-20(16-30(28-25)21-8-6-5-7-9-21)15-24-26(31)29(12-13-32-4)27(34)35-24/h5-11,14-16,18H,12-13,17H2,1-4H3/b24-15- |
InChI Key |
LFJICOOXHHCUBO-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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